An In-depth Technical Guide to 3,4'-Bis(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3,4'-Bis(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (CF3) group, in particular, is a privileged moiety, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity through potent electronic effects.[1][2] This guide focuses on 3,4'-bis(trifluoromethyl)benzophenone, a diaryl ketone that marries the structural rigidity and photoreactive potential of the benzophenone core with the advantageous properties of two strategically placed trifluoromethyl groups. This molecule serves as a valuable building block and a compelling scaffold for researchers, scientists, and drug development professionals aiming to innovate at the frontiers of medicinal chemistry.
Core Chemical and Physical Properties
3,4'-Bis(trifluoromethyl)benzophenone, with the CAS Number 21084-22-0, is a white to off-white crystalline powder at room temperature.[3] Its fundamental properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₈F₆O | [3] |
| Molecular Weight | 318.21 g/mol | [3] |
| CAS Number | 21084-22-0 | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 95-97 °C | [3] |
| Boiling Point (Predicted) | 326.4 ± 42.0 °C | [3] |
| Density (Estimate) | 1.3935 g/cm³ | [3] |
| InChI | InChI=1S/C15H8F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8H | [4] |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(F)(F)F)F)C(F)(F)F |
Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation Approach
The most logical and established synthetic route to 3,4'-bis(trifluoromethyl)benzophenone is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction provides a direct method for forging the carbon-carbon bond between the two substituted phenyl rings via a ketone linkage.
The Underlying Chemistry
The reaction proceeds by activating an acyl halide, typically 3-(trifluoromethyl)benzoyl chloride, with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of a second reactant, in this case, trifluoromethylbenzene. The choice of trifluoromethylbenzene as the second reactant is strategic. While the trifluoromethyl group is deactivating, it directs incoming electrophiles to the meta position. However, in the context of a Friedel-Crafts acylation where the other ring is also deactivated, the reaction can be driven to completion, albeit potentially requiring forcing conditions.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of 3,4'-bis(trifluoromethyl)benzophenone via Friedel-Crafts acylation.
Materials:
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3-(Trifluoromethyl)benzoyl chloride
-
Trifluoromethylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Magnesium sulfate (MgSO₄), anhydrous
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Hexanes
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Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add trifluoromethylbenzene (1.2 equivalents) dropwise via the addition funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to yield pure 3,4'-bis(trifluoromethyl)benzophenone.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical nature of the molecule. The eight aromatic protons will appear as a series of multiplets in the downfield region (typically δ 7.5-8.2 ppm). The protons on the 3-(trifluoromethyl)phenyl ring will exhibit a distinct splitting pattern from those on the 4-(trifluoromethyl)phenyl ring. Protons ortho to the carbonyl group will be the most deshielded.
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¹³C NMR: The carbon NMR spectrum will display 15 distinct signals. The carbonyl carbon will be significantly downfield (around δ 195 ppm). The two trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the δ 120-140 ppm region, with those directly attached to the trifluoromethyl groups showing characteristic quartet splitting.
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¹⁹F NMR: The fluorine NMR spectrum will show two distinct singlets, one for each of the trifluoromethyl groups, as they are in different chemical environments.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 3,4'-bis(trifluoromethyl)benzophenone is expected to show characteristic absorption bands. A strong, sharp peak around 1660-1680 cm⁻¹ will correspond to the C=O stretching vibration of the diaryl ketone. Multiple sharp bands in the 1100-1400 cm⁻¹ region will be indicative of the C-F stretching vibrations of the trifluoromethyl groups. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3,4'-bis(trifluoromethyl)benzophenone is available in the NIST WebBook.[4] The molecular ion peak ([M]⁺) will be observed at m/z 318. Key fragmentation patterns would involve the loss of a trifluoromethyl group ([M-CF₃]⁺ at m/z 249) and the formation of acylium ions corresponding to the substituted benzoyl cations.
Reactivity and Applications in Drug Development
The chemical properties of 3,4'-bis(trifluoromethyl)benzophenone make it a highly attractive scaffold and intermediate in medicinal chemistry and drug discovery.
The Role of the Trifluoromethyl Groups
The two trifluoromethyl groups are potent electron-withdrawing groups, which significantly influence the reactivity and properties of the molecule. They increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates incorporating this moiety.[1][2]
Bioisosteric Replacement
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful strategy.[7] The benzophenone core itself can be a bioisostere for other diaryl scaffolds. More specifically, the trifluoromethyl group is often used as a bioisostere for other groups like a methyl or chloro group, offering a way to fine-tune steric and electronic properties. The presence of two trifluoromethyl groups in 3,4'-bis(trifluoromethyl)benzophenone provides a unique scaffold for exploring bioisosteric replacements in known pharmacophores.
The Benzophenone Core as a Photophore
Benzophenones are well-known photophores, meaning they can be photoactivated by UV light to form a reactive triplet state. This property is exploited in photoaffinity labeling, a powerful technique to identify and characterize protein-ligand interactions. Upon irradiation, the benzophenone moiety can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond. This allows for the irreversible labeling of the binding site of a target protein, facilitating its identification and the characterization of the binding pocket. The substitution with trifluoromethyl groups can modulate the photophysical properties of the benzophenone core.
Safety and Handling
3,4'-Bis(trifluoromethyl)benzophenone is classified as an irritant.[3] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
3,4'-Bis(trifluoromethyl)benzophenone is a specialty chemical with significant potential in the field of medicinal chemistry. Its unique combination of a rigid diaryl ketone scaffold and two metabolically robust, electron-withdrawing trifluoromethyl groups makes it a valuable building block for the synthesis of novel therapeutic agents. The principles of Friedel-Crafts acylation provide a reliable synthetic route, and its spectroscopic properties can be confidently predicted. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like 3,4'-bis(trifluoromethyl)benzophenone will undoubtedly play a crucial role in the future of drug discovery.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 3,4'-bis(trifluoromethyl)benzophenone.
Medicinal Chemistry Applicationsdot
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4'-di(Trifluoromethyl)benzophenone [webbook.nist.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
